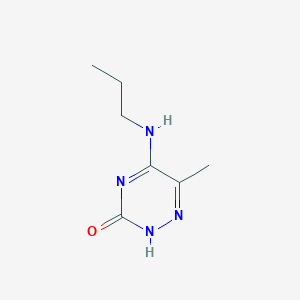

6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol

Description

6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Properties

IUPAC Name |

6-methyl-5-(propylamino)-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-3-4-8-6-5(2)10-11-7(12)9-6/h3-4H2,1-2H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWMDGWNMUXYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=O)NN=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-1,2,4-triazin-3-one with propylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-Methyl-1,2,4-triazin-3-one: A precursor in the synthesis of 6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol.

5-(Propylamino)-1,2,4-triazin-3-ol: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Methyl-5-(propylamino)-1,2,4-triazin-3-ol is a derivative of the triazine class of compounds, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical structure and properties:

- Molecular Formula : C7H11N5O

- Molecular Weight : 169.19 g/mol

- CAS Number : 135464495

This compound interacts with various biological targets, potentially modulating enzyme activities and receptor functions. The specific mechanisms are still under investigation but may involve:

- Inhibition of Enzymatic Activity : Similar compounds in the triazine family have shown inhibition of key enzymes involved in cellular processes.

- Induction of Apoptosis : Some studies suggest that triazine derivatives can induce apoptosis in cancer cells by activating specific apoptotic pathways.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

Antimicrobial Activity

Research indicates that triazine derivatives possess antimicrobial properties. For example:

- In vitro Studies : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

Anticancer Activity

Triazine derivatives have been explored for their anticancer potential:

- Cell Line Studies : In studies involving cancer cell lines (e.g., MGC-803), compounds have shown significant antiproliferative effects. The mechanism often involves cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazine derivatives:

-

Antiproliferative Effects : A study evaluated the antiproliferative activity of various triazine derivatives against cancer cell lines using the MTT assay. Results indicated that certain compounds exhibited enhanced activity compared to established chemotherapeutics like 5-fluorouracil (5-FU) .

Compound IC50 (µM) Cancer Cell Line 6-Methyl... 8 MGC-803 5-FU 10 MGC-803 - Mechanistic Insights : Further research revealed that compounds induced morphological changes in treated cells and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins . This suggests a robust mechanism for inducing cell death in malignant cells.

- Antimicrobial Studies : Preliminary investigations into the antimicrobial properties of related triazines suggest potential effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.